molecular formula C12H10O2 B3023368 Methyl 1-naphthoate CAS No. 2459-24-7

Methyl 1-naphthoate

Cat. No.: B3023368
CAS No.: 2459-24-7
M. Wt: 186.21 g/mol
InChI Key: HMRROBKAACRWBP-UHFFFAOYSA-N
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Description

Methyl 1-naphthoate (C₁₂H₁₀O₂) is an aromatic ester derived from 1-naphthoic acid, where the carboxylic acid group is esterified with methanol. It is a yellow crystalline solid with a melting point of 58–60°C . Its structure comprises a naphthalene ring substituted with a methoxycarbonyl group at the 1-position, confirmed by ¹H NMR (δ 4.0 ppm for the methyl ester group) and ¹³C NMR (δ 168.1 ppm for the carbonyl carbon) . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of hydrazides, amides, and heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-naphthoate can be synthesized through the esterification of 1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-naphthoate is characterized by its ester functional group attached to the naphthalene ring system. It appears as a colorless to yellow liquid with a boiling point of 169 °C at 20 mmHg and a flash point of 146 °C . The compound exhibits significant π-π stacking interactions due to the planar nature of the naphthalene moiety, which is crucial for its reactivity and interaction with other molecules .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various derivatives, including:

  • Aza-Mollugin Derivatives : These compounds have shown potential in medicinal applications, particularly in anti-inflammatory research .
  • Chiral Ligands : this compound is used in synthesizing axially chiral oxazoline-carbene ligands that are significant for catalysis .

Table 1: Synthetic Applications of this compound

ApplicationDescription
Aza-Mollugin DerivativesUsed as a starting reagent for synthesizing anti-inflammatory compounds.
Chiral LigandsPreparation of ligands for catalytic processes involving gold complexes.
Benzimidazole DerivativesStarting material for synthesizing axially chiral benzimidazole derivatives.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit biological activities, such as anti-inflammatory effects, making them candidates for drug development.

Case Study: Anti-Inflammatory Activity

A study synthesized several aza-derivatives of this compound and evaluated their efficacy as anti-inflammatory agents. The results indicated that specific modifications to the naphthoate structure enhanced biological activity, demonstrating the compound's potential in pharmacology .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand in metal complexes. Its ability to coordinate with metal ions enhances the stability and reactivity of these complexes, which can be applied in catalysis and materials science.

Table 2: Coordination Chemistry Applications

Metal IonComplex TypeApplication
Au(I)Oxazoline-Carbene ComplexesCatalytic reactions
Cu(II)Coordination CompoundsOrganic synthesis

Material Science

Due to its unique structural properties, this compound has applications in developing new materials, particularly in creating polymers and dyes. Its ability to act as a monomer or additive can enhance the properties of materials used in coatings and plastics.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices improves thermal stability and mechanical properties, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of methyl 1-naphthoate involves its interaction with various molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with specific receptors, leading to its biological effects. The exact pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Ethyl 1-Naphthoate

  • Structure and Properties : Ethyl 1-naphthoate (C₁₃H₁₂O₂) replaces the methyl group with an ethyl ester. It has a molecular weight of 200.24 g/mol, a boiling point of 308–310°C, and a refractive index of 1.593 .
  • Synthesis: Ethyl 1-naphthoate is synthesized via homologation reactions using ynonate anions or commercially available through suppliers like Thermo Scientific Chemicals (97% purity) .
  • Applications : It is used in homologation studies but requires stringent reaction conditions due to steric hindrance from the naphthalene ring .

Isopropyl 1-Naphthoate

  • Structure and Properties : Isopropyl 1-naphthoate (C₁₄H₁₄O₂) has a bulkier isopropyl ester group, increasing steric hindrance and reducing hydrolysis rates compared to methyl and ethyl analogs.
  • Reactivity : Bulkier esters like isopropyl derivatives are less reactive in nucleophilic acyl substitutions, making them suitable for controlled release applications .

1-Naphthoic Acid

  • Structure and Properties : The parent acid (C₁₁H₈O₂) lacks the ester group, making it more polar and acidic (pKa ~3.5).
  • Thermal Stability : Under high-temperature/high-pressure conditions (250–343°C), 1-naphthoic acid undergoes decarboxylation to naphthalene, while methyl 1-naphthoate first hydrolyzes to the acid before decarboxylation .

Comparative Physical and Chemical Properties

Property This compound Ethyl 1-Naphthoate 1-Naphthoic Acid
Molecular Formula C₁₂H₁₀O₂ C₁₃H₁₂O₂ C₁₁H₈O₂
Molecular Weight (g/mol) 186.21 200.24 172.18
Melting Point (°C) 58–60 160–162
Boiling Point (°C) 308–310 Sublimes >200
Hydrolysis Rate (Relative) 1.0 0.8 N/A
Thermal Stability Hydrolyzes → Decarboxylates Direct decarboxylation

Ester Hydrolysis and Functionalization

  • This compound undergoes hydrolysis to 1-naphthoic acid under acidic/basic conditions. This reactivity is exploited in synthesizing hydrazides (e.g., 1-naphthohydrazide, 83% yield via hydrazine hydrate) .
  • Ethyl 1-naphthoate requires harsher conditions for hydrolysis due to steric effects, limiting its utility in stepwise syntheses .

Photochemical and Catalytic Reactions

  • This compound participates in visible-light-induced photoannulation reactions, yielding cyclopropane-fused naphthoates (98% yield for methyl 5-(1-(methoxycarbonyl)cyclopropyl)-1-naphthoate) .
  • Enantioselective [1,3] O-to-C rearrangements using chiral Cu(II) catalysts achieve high enantiomeric excess (88% ee) for methyl 2-allyloxy derivatives .

Supramolecular Chemistry

  • This compound derivatives form metal-organic frameworks (MOFs) with Cu(II), where the naphthoate ligands contribute to CH⋯π interactions (2.46–2.68 Å) stabilizing 2D sheets .

Biological Activity

Methyl 1-naphthoate, an organic compound with the molecular formula C_{11}H_{10}O_2, is recognized for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

  • Molecular Weight : 186.21 g/mol
  • Appearance : Colorless to yellow liquid
  • Functional Group : Methoxycarbonyl group attached to a naphthalene ring

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of bacterial strains. Research indicates that its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound Derivatives

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis18100
Pseudomonas aeruginosa10100

Source:

The above data illustrates the compound's potential as a natural antimicrobial agent, which could be further explored for therapeutic applications.

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A study focused on its derivatives showed promising results in reducing nitric oxide production in macrophages, suggesting potential use in inflammatory conditions.

Case Study: Anti-inflammatory Activity

In a controlled experiment, this compound was tested on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results indicated a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound is attributed to its structural characteristics, which allow it to interact with biological membranes and cellular targets effectively. The presence of the methoxycarbonyl group enhances its reactivity and bioavailability, facilitating interactions that lead to its antimicrobial and anti-inflammatory effects.

Synthesis and Derivatives

This compound can be synthesized through various methods, including:

  • Esterification of naphthoic acid with methanol using acid catalysts.
  • Direct alkylation of naphthalene derivatives.

The exploration of its derivatives has opened avenues for developing more potent compounds with enhanced biological activities.

Q & A

Q. Basic: What are the most reliable synthetic routes for preparing methyl 1-naphthoate, and how can purity be validated?

This compound is commonly synthesized via esterification of 1-naphthoic acid using methanol under acidic catalysis or via copper-catalyzed O-methylation with methylboronic acid . For purity validation, combine chromatographic methods (TLC/HPLC) with spectroscopic techniques:

  • 1H NMR : Confirm ester formation via the methyl ester peak (~δ 3.9–4.1 ppm) and aromatic proton patterns .
  • UV-Vis spectroscopy : Compare absorption maxima (e.g., Lb band ~312 nm in polar solvents) to literature values .

Q. Advanced: How do steric and electronic effects influence the reaction kinetics of this compound in nucleophilic acyl substitution?

Steric hindrance from the naphthyl group slows reactivity compared to smaller esters. Resonance stabilization of the carbonyl group further reduces electrophilicity. Kinetic studies using hydrolysis rates under controlled pH conditions reveal a nonpolar steric strain term (ΔΔH‡ ~1 kcal/mol) opposing resonance effects, necessitating compensation via elevated temperatures or catalysts .

Q. Basic: Which spectroscopic techniques are optimal for characterizing this compound, and what key data should be reported?

  • UV-Vis : Report λmax for Lb (312 nm) and G1 (307 nm) bands, solvent-dependent shifts .
  • FTIR : Confirm ester C=O stretch (~1720–1740 cm⁻¹) and absence of carboxylic acid O-H (~2500–3300 cm⁻¹).
  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.9 ppm) and ester carbons (C=O ~167 ppm, OCH3 ~52 ppm) .

Q. Advanced: How can X-ray crystallography resolve ambiguities in this compound derivative structures?

Single-crystal X-ray diffraction provides precise bond lengths/angles, critical for distinguishing regioisomers (e.g., 1- vs. 2-naphthoate derivatives). For example, cadmium complexes with this compound show distinct coordination geometries (e.g., binuclear vs. polymeric motifs) compared to 2-substituted analogs . Refinement protocols (SHELXL) ensure accuracy by minimizing R-factors (<0.05) and validating thermal displacement parameters .

Q. Basic: What are the environmental degradation pathways of this compound, and how are they monitored?

Under aerobic conditions, microbial degradation predominates, producing 1-naphthoic acid and CO2. Monitor via:

  • GC-MS : Track intermediate metabolites (e.g., hydroxylated derivatives).
  • HPLC : Quantify parent compound depletion rates.
    Environmental persistence correlates with sediment organic content, requiring site-specific half-life modeling .

Q. Advanced: How do solvent polarity and counterion choice affect the electronic spectra of this compound salts?

Polar solvents (e.g., water) induce bathochromic shifts in Lb bands due to increased solvation. Metal counterions (Na⁺, Ag⁺) alter conjugation via coordination:

  • Na 1-naphthoate : λmax shifts to 315 nm (Lb) and 308 nm (G1).
  • Ag 1-naphthoate : Enhanced charge-transfer interactions broaden absorption bands .

Q. Basic: What experimental precautions are critical when handling this compound in synthetic workflows?

  • Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (potential irritant) .
  • Storage : Keep anhydrous (desiccator) to prevent hydrolysis.
  • Reaction Monitoring : Quench aliquots in acidic water to detect unreacted 1-naphthoic acid .

Q. Advanced: How can computational methods predict the reactivity of this compound in complex reaction systems?

DFT calculations (e.g., B3LYP/6-311+G**) model transition states for ester hydrolysis or nucleophilic attack. Compare frontier orbitals (HOMO/LUMO) to identify reactive sites. Validate with kinetic isotope effects (KIEs) or Hammett plots .

Q. Basic: What are the key differences in physicochemical properties between this compound and its 2-substituted isomer?

  • Melting Point : 1-naphthoate (mp ~45–50°C) vs. 2-naphthoate (mp ~55–60°C).
  • Solubility : 1-isomer is less polar, favoring organic solvents (e.g., ethyl acetate).
  • UV-Vis : 1-isomer shows distinct λmax shifts due to differing conjugation pathways .

Q. Advanced: How do steric effects in this compound derivatives impact their application in coordination chemistry?

The bulky naphthyl group directs metal-ligand coordination geometry. For example, in [Cd₂(Phen)₂(NA)₄], this compound (NA⁻) adopts a bridging mode, forming binuclear complexes. Steric constraints limit coordination numbers, favoring 4- or 5-membered chelate rings over larger motifs .

Properties

IUPAC Name

methyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRROBKAACRWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030976
Record name Methyl 1-naphthoate
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Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28804-90-2, 2459-24-7
Record name Methyl naphthoate
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Record name Methyl 1-naphthoate
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Record name Methyl 1-naphthoate
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Record name Methyl naphthoate
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Synthesis routes and methods

Procedure details

The synthesis method of Example 7-(1) was applied. 1--Naphthoic acid (4.97 g), methanol (10 ml), 1,2-dichloroethane (12 ml) and concentrated sulfuric acid (0.6 ml) were used as reagents and the mixture was stirred at 60° C. for 17 hours. After the reaction, the mixture was extracted with ether to give 4.35 g of a pale-yellow transparent liquid (yield 87%).
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 1-naphthoate
Methyl 1-naphthoate
Methyl 1-naphthoate
Methyl 1-naphthoate
Methyl 1-naphthoate
Methyl 1-naphthoate

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